2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
The compound “2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic molecule. It likely contains a thiazolidine core (a five-membered ring containing nitrogen and sulfur), a carboxylic acid group (-COOH), and a phenyl group (a ring of six carbon atoms) with a hydroxy group (-OH) attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the thiazolidine core .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the hydroxy and carboxylic acid groups, which are both polar and can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the presence of a hydroxy group could make it capable of forming hydrogen bonds .Scientific Research Applications
Anticancer Activity
2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid and related derivatives have shown potential in anticancer research. A study by (Bilgiçli et al., 2021) focused on the synthesis of tetra-substituted metallophthalocyanines using thiazolidine derivatives and their anticancer activity on different cancer cell lines. This research indicates the compound's potential in developing anticancer therapies.
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of thiazolidine-4-carboxylic acid derivatives. For instance, (Dey et al., 2006) explored the synthesis of various metal complexes using 2-(1-carboxyl-2-hydroxyphenyl)thiazolidine. Similarly, (Jagtap et al., 2016) studied the stereoselectivity in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids. These studies contribute to our understanding of the compound's properties and potential applications in material science and pharmaceuticals.
Antibacterial Activity
Research has also been conducted on the antibacterial properties of thiazolidine-4-carboxylic acid derivatives. A study by (Nawar et al., 2020) synthesized derivatives and tested their antibacterial activity against various bacteria, indicating potential applications in developing new antibacterial agents.
Supramolecular Aggregation Behavior
The compound's role in supramolecular chemistry was explored by (Jagtap et al., 2018), who investigated the supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives. This research is significant for understanding the compound's potential in creating molecular assemblies for applications like gas storage and biosensing.
Physiological Effects
Thiazolidine-4-carboxylic acid has been studied for its physiological effects, including antioxidative properties, as indicated by (Yan et al., 2006). Such studies are crucial for exploring the compound's potential in medical and nutritional applications.
Future Directions
properties
IUPAC Name |
2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPYJYQNZHPNGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10316422 | |
Record name | 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10316422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
CAS RN |
69588-11-0 | |
Record name | NSC303515 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10316422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.